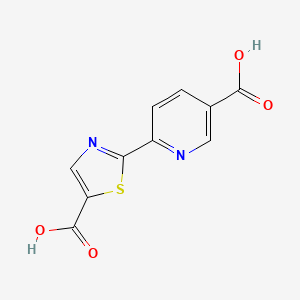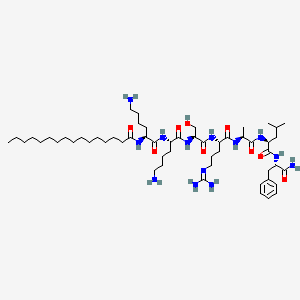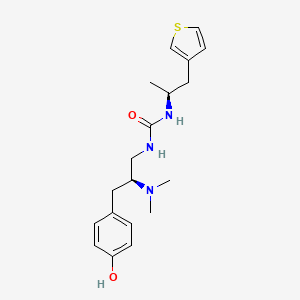
Rebamipide mofetil
Vue d'ensemble
Description
Le mofetil de rebamipide est un dérivé de la rebamipide, un agent gastroprotecteur principalement utilisé pour le traitement des ulcères peptiques et de la gastrite. La rebamipide améliore la défense muqueuse, piège les radicaux libres et active temporairement les gènes codant la cyclooxygénase-2 . Il est connu pour sa capacité à stimuler la synthèse des prostaglandines et des glycoprotéines muqueuses, à inhiber les espèces réactives de l'oxygène, les cytokines inflammatoires et les chimiokines, et à réduire l'activation des neutrophiles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le mofetil de rebamipide peut être synthétisé par différentes voies, notamment la cristallisation par solvant et la recristallisation. Par exemple, des solvates de rebamipide tels que le solvate de diméthylsulfoxyde, le solvate de dichlorométhane, l'hydrate et l'hémihydrate d'hémiéthanol peuvent être préparés par cristallisation par solvant . Des monocristaux de ces solvates peuvent être obtenus à basse température (par exemple, 4 °C) et caractérisés par analyse thermique différentielle, analyse thermogravimétrique, diffractométrie des rayons X sur poudre, spectrométrie infrarouge et résonance magnétique nucléaire .
Méthodes de production industrielle : La production industrielle de la rebamipide implique l'utilisation de composés basiques tels que l'hydroxyde de sodium, l'hydroxyde de potassium, l'hydroxyde de lithium, le carbonate de sodium, le carbonate de potassium et le carbonate de lithium pour basifier la solution aqueuse . Le procédé garantit la stabilité et la solubilité du composé à la fois dans l'eau et dans la solution tampon phosphate.
Analyse Des Réactions Chimiques
Types de réactions : Le mofetil de rebamipide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa stabilité et à son efficacité en tant qu'agent gastroprotecteur.
Réactifs et conditions usuels : Les réactifs courants utilisés dans les réactions du mofetil de rebamipide comprennent le diméthylsulfoxyde, le dichlorométhane et l'éthanol. Les réactions sont généralement réalisées à des températures et une humidité contrôlées pour garantir la stabilité du composé .
Principaux produits formés : Les principaux produits formés à partir des réactions du mofetil de rebamipide comprennent différents polymorphes et solvates, qui présentent des degrés de solubilité et de stabilité variables. Ces produits sont essentiels à l'efficacité thérapeutique du composé .
Applications de la recherche scientifique
Le mofetil de rebamipide a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter les ulcères peptiques et la gastrite en améliorant la défense muqueuse et en piégeant les radicaux libres . De plus, le mofetil de rebamipide est étudié pour son action inhibitrice sur la croissance du cancer gastrique et sa capacité à protéger contre la gastro-entéropathie induite par les anti-inflammatoires non stéroïdiens .
Mécanisme d'action
Le mofetil de rebamipide exerce ses effets en améliorant la défense muqueuse, en piégeant les radicaux libres et en activant temporairement les gènes codant la cyclooxygénase-2 . Il stimule la production de prostaglandines endogènes dans la muqueuse gastrique, augmente le mucus gastrique, augmente le flux sanguin de la muqueuse gastrique et favorise la sécrétion d'alcalin gastrique . Ces actions contribuent à sa capacité à accélérer la cicatrisation des ulcères et à réduire les taux de récurrence des ulcères .
Applications De Recherche Scientifique
Rebamipide mofetil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat peptic ulcers and gastritis by enhancing mucosal defense and scavenging free radicals . Additionally, this compound is being explored for its inhibitory action on gastric cancer growth and its ability to protect against nonsteroidal anti-inflammatory drug-induced gastroenteropathy .
Mécanisme D'action
Rebamipide mofetil exerts its effects by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates the generation of endogenous prostaglandins in the gastric mucosa, elevates gastric mucous, increases gastric mucosal blood flow, and promotes the secretion of gastric alkaline . These actions contribute to its ability to accelerate ulcer healing and reduce ulcer recurrence rates .
Comparaison Avec Des Composés Similaires
Le mofetil de rebamipide est unique par rapport aux autres agents gastroprotecteurs en raison de son mécanisme d'action multiforme. Des composés similaires comprennent le cétraxate, qui s'est avéré inférieur à la rebamipide dans des études cliniques . D'autres composés comparables sont les inhibiteurs de la pompe à protons et les antiacides, qui se concentrent principalement sur la réduction de la sécrétion d'acide gastrique plutôt que sur l'amélioration de la défense muqueuse . La capacité de la rebamipide à stimuler la synthèse des prostaglandines et à inhiber les espèces réactives de l'oxygène la distingue de ces autres agents.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOVIJSRAGQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527495-76-6 | |
| Record name | Rebamipide mofetil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAMIPIDE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
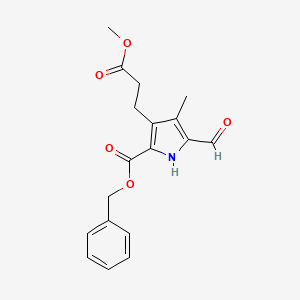
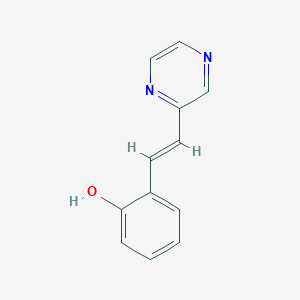


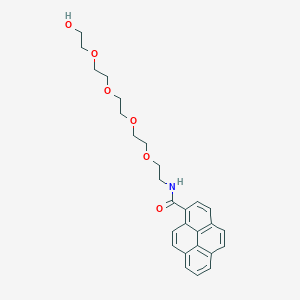


![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)
